molecular formula C26H32O10 B1259119 Aglacin I

Aglacin I

Cat. No.: B1259119
M. Wt: 504.5 g/mol
InChI Key: TWNCKWAXYQVTHI-HGKWAGPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aglacin I is a natural product found in Aglaia tomentosa with data available.

Scientific Research Applications

Chemical Structure and Classification

Aglacin I, along with aglacins J and K, are identified as new lignans derived from Aglaia cordata. These lignans, including this compound, contain two contiguous trimethoxylated phenyl systems, classifying them as aryltetralin cyclic lactol lignans or tetrahydrofuran lignans (Wang et al., 2004).

Synthesis and Development

The synthesis of aglacins, including this compound, has been achieved through asymmetric photoenolization/Diels-Alder (PEDA) reactions, providing new opportunities for research and application in various scientific fields (Xu et al., 2021).

Applications in Health Care

Although direct applications of this compound in health care are not explicitly detailed in the available literature, related research on silver nanoparticles (AgNPs), often used in conjunction with other compounds for antibacterial and anticancer applications, suggests a potential area where compounds like this compound could be explored. For example, AgNPs have been studied for their synergistic effects with other compounds in treating cancer and bacterial infections (Yuan et al., 2018), (Zhang & Gurunathan, 2016).

Antimicrobial Research

Research in the realm of aminoglycoside antibiotics provides insights into the broader field of antimicrobial studies, which could be relevant for the exploration of compounds like this compound. Understanding mechanisms of bacterial resistance and the development of novel antimicrobial strategies is a critical area in scientific research (Wang et al., 2022).

Properties

Molecular Formula

C26H32O10

Molecular Weight

504.5 g/mol

IUPAC Name

[(3S,3aR,4S,9S,9aR)-3-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-9-yl] acetate

InChI

InChI=1S/C26H32O10/c1-12(27)36-22-14-10-18(31-4)24(33-6)25(34-7)20(14)19(21-15(22)11-35-26(21)28)13-8-16(29-2)23(32-5)17(9-13)30-3/h8-10,15,19,21-22,26,28H,11H2,1-7H3/t15-,19-,21-,22+,26-/m0/s1

InChI Key

TWNCKWAXYQVTHI-HGKWAGPFSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CO[C@@H]([C@@H]2[C@H](C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O

Canonical SMILES

CC(=O)OC1C2COC(C2C(C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O

Synonyms

9'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7-acetoxy-9,9'-epoxy-2,7'-cyclolignan
aglacin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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